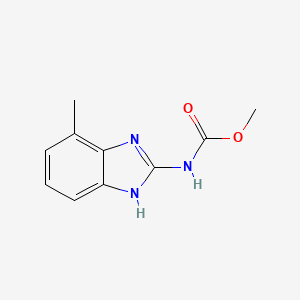

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-methyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVPHEKAVUIROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220156 | |

| Record name | Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69878-51-9 | |

| Record name | Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [4(or 5)-methyl-1H-benzimidazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate to form the benzimidazole core, which is then reacted with methyl chloroformate to introduce the carbamate group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced with other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Agricultural Applications

MBC is widely recognized as a systemic fungicide used to control a variety of fungal diseases in crops. Its mode of action involves disrupting cellular division in fungi, which inhibits their growth and reproduction. Notable applications include:

- Control of Fungal Diseases : MBC has been effective against pathogens such as Albugo candida, Plasmodiophora brassicae, and Sclerotium rolfsii . It was first introduced in Europe in 1974 primarily for managing eyespot disease in crops.

- Stability and Persistence : One of the significant characteristics of MBC is its stability in soil and water, contributing to its effectiveness but also leading to environmental concerns due to potential contamination of food sources .

Bioremediation Applications

Recent research has highlighted the potential for MBC in bioremediation efforts:

- Microbial Degradation : A study isolated a bacterium, Nocardioides sp. strain SG-4G, capable of hydrolyzing MBC into less harmful metabolites. This bacterium demonstrated strong detoxification activity, making it suitable for use in bioremediation applications . The enzyme responsible for this hydrolysis was characterized and found to be a serine hydrolase.

Case Study: Bioremediation Using Nocardioides sp.

In laboratory settings, radiation-killed, freeze-dried cells of Nocardioides sp. were tested for their ability to degrade MBC in contaminated soils. The findings indicated significant reduction in MBC levels over time, showcasing the potential for microbial solutions in managing pesticide residues .

Analytical Applications

MBC can be effectively analyzed using High-Performance Liquid Chromatography (HPLC), particularly with reverse-phase methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for Mass-Spec compatibility. This method allows for the isolation of impurities and is scalable for preparative separation .

Environmental Impact Studies

Research has also focused on the environmental fate of MBC:

- Adsorption Studies : Investigations into the adsorption-desorption processes of MBC in various soil types have been conducted to understand its behavior in agricultural settings. These studies are crucial for assessing the mobility and retention of MBC in soils, which can influence its ecological impact .

Mechanism of Action

The mechanism of action of methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can bind to tubulin proteins, disrupting microtubule assembly and interfering with cell division. This mechanism is particularly relevant in its use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole carbamates share a common core structure but exhibit distinct biological activities and physicochemical properties due to substituent variations. Below is a detailed comparison:

Structural and Physicochemical Properties

*LogP values estimated from structural analogs.

- Mebendazole and R 17934 feature bulkier substituents (benzoyl and thienylcarbonyl), contributing to higher LogP values and selective binding to parasitic or tumor cell tubulin .

Mechanism of Action

All benzimidazole carbamates inhibit microtubule assembly by binding to β-tubulin, but substituents influence target affinity and specificity:

- This compound : Disrupts cytoplasmic and spindle microtubules in yeast, akin to carbendazim, but methyl substitution may stabilize binding to fungal tubulin .

- Carbendazim : Broad-spectrum fungicide; metabolized to 5-hydroxy derivatives, which retain activity but exhibit reduced mammalian toxicity .

- R 17934 : Exhibits potent antitumoral activity by selectively destabilizing microtubules in malignant cells, with minimal effects on host cells .

- Fenbendazole : Targets helminth β-tubulin, inhibiting glucose uptake and mitochondrial ATP synthesis in parasites .

Pharmacokinetics and Toxicity

- Metabolism :

- Toxicity: Carbendazim impurities (e.g., aminophenazone) were historically mutagenic, but modern synthesis avoids these . Mebendazole and fenbendazole show low mammalian toxicity due to selective tubulin binding .

Biological Activity

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate, commonly referred to as a benzimidazole carbamate, has garnered attention for its biological activity, particularly in the context of cancer research and toxicological assessments. This compound is structurally related to carbendazim, a known fungicide, and has been studied for its potential therapeutic applications and metabolic pathways.

- Molecular Formula : C10H11N3O2

- CAS Number : 69878-51-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential cytotoxic effects against cancer cells and its metabolic behavior in biological systems.

Cytotoxicity Studies

Recent research indicates that this compound exhibits significant cytotoxicity in various cancer cell lines. For instance, a study on breast cancer cells demonstrated that the compound induced cell death through both p53-dependent apoptosis and p53-independent mechanisms, with cancer cells being over ten times more sensitive than normal mammary epithelial cells .

The mechanisms by which this compound exerts its effects include:

- Microtubule Disruption : Similar to other benzimidazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, evidenced by increased levels of cleaved PARP and Caspase-3 in treated cells .

Toxicological Profile

Toxicological assessments have indicated that this compound has low acute toxicity, with an LD50 greater than 2000 mg/kg in rats. However, sub-lethal effects include histopathological changes in reproductive organs .

Metabolism and Excretion

The metabolism of this compound involves several pathways:

- In animal studies, it was observed that the primary urinary metabolite was 5-HBC, with a significant portion excreted within 24 hours post-administration .

- The compound undergoes oxidation and conjugation processes primarily in the liver, leading to various metabolites that may exhibit different biological activities .

Case Studies

- Breast Cancer Cell Lines : A study highlighted the sensitivity of p53-mutant breast cancer cells to the compound compared to wild-type cells. The results suggested a potential therapeutic window for treating resistant cancer types .

- Neuroblastoma and Glioblastoma : Another investigation into related benzimidazole compounds demonstrated their efficacy against neuroblastoma and glioblastoma cell lines, indicating that structural modifications could enhance cytotoxic effects .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate formation. For example, tert-butyl carbamate intermediates are prepared by reacting aminocyclohexyl derivatives with nitropyrimidines in THF, followed by reduction using Fe/NH4Cl and subsequent coupling with methyl oxoacetate . Column chromatography (silica gel) is critical for purification, with mobile phases like EtOAc/hexane mixtures ensuring high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Distinct chemical shifts for the benzimidazole ring (δ 7.2–7.8 ppm for aromatic protons) and carbamate methyl group (δ 3.7–3.9 ppm) .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 191.19 for C9H9N3O2) confirm molecular weight .

- X-ray Crystallography : Resolves positional isomerism (4- vs. 5-methyl) via bond-length analysis (e.g., C–C bond precision ±0.002 Å) .

Q. What solubility properties should be considered for in vitro biological assays?

- Methodological Answer : The compound exhibits pH-dependent solubility:

- 29 mg/L in water (pH 4) vs. 8 mg/L (pH 7) .

- Use HCl or acetic acid for solubilization in aqueous buffers. For organic phases, ethanol (300 mg/L) or DCM (68 mg/L) are viable .

Advanced Research Questions

Q. How can positional isomerism (4-methyl vs. 5-methyl) be resolved during synthesis and characterization?

- Methodological Answer :

- Regioselective Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to favor one isomer. For example, CuI/Pd(PPh3)2Cl2 catalysts enhance selectivity in coupling reactions .

- Differentiation via NMR : 2D NMR (e.g., NOESY) identifies spatial proximity of methyl groups to adjacent protons. X-ray crystallography provides definitive isomer assignment .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Step Optimization : Reduce side reactions by controlling stoichiometry (e.g., 1:1 molar ratio of nitropyrimidine to amine intermediates) .

- Catalyst Selection : Use Pd-based catalysts for Suzuki couplings (e.g., 80–90% yield improvements) .

- Purification : Employ gradient elution in column chromatography to isolate intermediates with >97% purity .

Q. How to address contradictory solubility/stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Use HPLC to monitor degradation products over time (e.g., 24–72 hours) at pH 4–8. Adjust buffer systems (e.g., citrate for acidic, phosphate for neutral) to mitigate hydrolysis .

- Data Reconciliation : Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability linked to pH .

Q. Which analytical methods are most reliable for quantifying trace impurities?

- Methodological Answer :

- GC with FID Detection : Achieves precision (RSD <0.5% for methyl carbamate) for volatile impurities .

- HPLC-MS/MS : Detects non-volatile impurities (e.g., benzimidazole derivatives) with LOD <0.1 ppm .

- Elemental Analysis : Validate nitrogen/carbon content (±0.3% deviation) to confirm stoichiometric purity .

Q. What are key considerations for designing antifungal activity studies?

- Methodological Answer :

- Bioassay Design : Use standardized fungal strains (e.g., Fusarium spp.) and include carbendazim as a positive control .

- Dose-Response Curves : Test concentrations from 1–100 µM, accounting for solubility limits in aqueous media .

- Mechanistic Studies : Employ fluorescence microscopy to assess hyphal disruption or β-tubulin binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.